molecular formula C23H30N4O2 B2439223 N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049508-16-8

N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2439223
CAS RN: 1049508-16-8
M. Wt: 394.519
InChI Key: PQVRGDYBECZVFA-UHFFFAOYSA-N
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Description

The compound “N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The compound also contains an oxalamide group, which could potentially contribute to its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.

Scientific Research Applications

Pharmacological Applications of Arylpiperazine Derivatives

Arylpiperazine derivatives are significant in medicinal chemistry due to their diverse pharmacological activities. Phenylpiperazine, a core structural component similar to the one mentioned in your query, has been extensively explored for its therapeutic potential. Derivatives of phenylpiperazine have reached late-stage clinical trials for treating CNS disorders, showcasing the "druglikeness" of this scaffold. These compounds are considered versatile in the medicinal chemistry field, suggesting that N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could have potential applications in CNS-related therapeutic research (Maia, Tesch, & Fraga, 2012).

Environmental Behavior and Fate of Parabens

While not directly related, research on parabens, which are also utilized in pharmaceuticals and personal care products, can offer insights into the environmental impact and fate of various chemicals, including arylpiperazine derivatives. Parabens, like this compound, if used in consumer products, could share similar environmental pathways. Studies show parabens are biodegradable but ubiquitous in surface water and sediments due to continuous environmental introduction (Haman, Dauchy, Rosin, & Munoz, 2015).

N-dealkylation and Metabolism in Arylpiperazine Derivatives

Research on the metabolism of arylpiperazine derivatives, which involves N-dealkylation to form 1-aryl-piperazines, is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds. This knowledge is essential for drug development and safety evaluation, suggesting that similar metabolic studies could be beneficial for compounds like this compound. Such studies could provide insights into its potential use and safety profile (Caccia, 2007).

properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-19-8-10-20(11-9-19)18-25-23(29)22(28)24-12-5-13-26-14-16-27(17-15-26)21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVRGDYBECZVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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